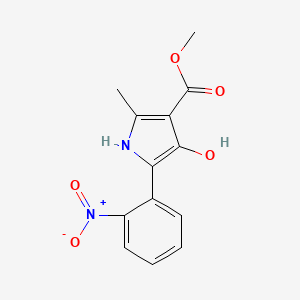![molecular formula C20H21ClF3N3O B4534996 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4534996.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a carboxamide group, and various substituents such as chloro, trifluoromethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Substituents: The chloro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the piperazine derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of supercritical fluids may be employed to enhance reaction efficiency and product purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Alteration of gene expression patterns, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: Compounds with similar aromatic ring structures but different substituents.
Other Piperazine Derivatives: Compounds with similar piperazine ring structures but different functional groups.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c1-14-3-2-4-15(11-14)13-26-7-9-27(10-8-26)19(28)25-18-12-16(20(22,23)24)5-6-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDRMPLYEQBPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide](/img/structure/B4534925.png)
![[4-[[4-(methoxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B4534930.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B4534938.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
![ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4534958.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)
![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4534974.png)

![3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide](/img/structure/B4534992.png)
![N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4534997.png)
![2-({[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B4535002.png)

